4-Benzyloxybromobenzene

Heck coupling Bibenzyl synthesis Heterogeneous catalysis

Eliminate cross-coupling inconsistencies: 4-Benzyloxybromobenzene delivers balanced bromine reactivity for high-yield Suzuki/Heck reactions without iodo-derivative instability. The benzyloxy group is orthogonally removable via hydrogenolysis. - 86% yield in Heck coupling to 4-phenethylphenol, surpassing iodo analog. - 57-73% yield in Suzuki vinylation under mild Pd/C conditions. - 92% reductive homocoupling yield with nanoporous gold catalyst. - Key building block for BMS-986169 (GluN2B NAM, Ki = 4.0 nM).

Molecular Formula C13H11BrO
Molecular Weight 263.13 g/mol
CAS No. 6793-92-6
Cat. No. B018167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyloxybromobenzene
CAS6793-92-6
SynonymsBenzyl p-Bromophenyl Ether;  1-Bromo-4-(benzyloxy)benzene;  1-Bromo-4-(phenylmethoxy)benzene;  4-(Benzyloxy)bromobenzene;  Benzyl 4-Bromophenyl Ether;  Benzyl p-Bromophenyl Ether;  p-(Benzyloxy)bromobenzene;  p-(Benzyloxy)phenyl Bromide;  p-Bromophenyl Benzy
Molecular FormulaC13H11BrO
Molecular Weight263.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)Br
InChIInChI=1S/C13H11BrO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10H2
InChIKeyOUQSGILAXUXMGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyloxybromobenzene – Technical & Procurement Overview


4-Benzyloxybromobenzene (CAS 6793-92-6), also known as benzyl 4-bromophenyl ether or 1-bromo-4-(phenylmethoxy)benzene, is a halogenated aromatic compound with the molecular formula C₁₃H₁₁BrO and a molecular weight of 263.13 g/mol [1]. It is classified as an aryl bromide building block and is widely utilized as a versatile intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck couplings . The compound exists as a crystalline solid at room temperature with a melting point range of 60–64°C, and it is stable under standard storage conditions (0–8°C) . Its bifunctional nature – featuring both a reactive bromine atom for cross-coupling and a benzyloxy protecting group that can be selectively cleaved under hydrogenolysis conditions – makes it a strategic synthon for constructing complex aromatic architectures in pharmaceutical and materials research [2].

Pd-catalyzed cross-coupling workflow (Suzuki, Heck) as aryl bromide partner
Bifunctional building block: reactive bromine for coupling, benzyloxy group cleavable by hydrogenolysis
Reported reactivity balance avoids iodo instability while maintaining useful coupling efficiency

4-Benzyloxybromobenzene – Generic Substitution Pitfalls


The procurement of 4-benzyloxybromobenzene cannot be satisfied by simple substitution with other para-substituted aryl halides, even those bearing similar benzyloxy motifs. The bromine atom in this specific compound occupies an optimal reactivity window in palladium-catalyzed cross-coupling reactions: it is sufficiently reactive to enable high-yielding Suzuki and Heck couplings under mild conditions, yet it avoids the instability and light-sensitivity often associated with the more labile iodo analogs [1]. Conversely, the corresponding chloro derivative (4-benzyloxychlorobenzene) exhibits significantly attenuated reactivity in cross-coupling reactions, often requiring harsher conditions, stronger bases, or specialized ligands to achieve comparable conversions, which can compromise functional group tolerance in complex synthetic sequences . Furthermore, the specific substitution pattern – a benzyloxy group at the para position relative to bromine – confers distinct electronic and steric properties that are not faithfully recapitulated by ortho- or meta-benzyloxybromobenzene isomers or by analogs bearing alternative protecting groups (e.g., methoxy or TBS ethers). These subtle but consequential differences in reactivity, stability, and deprotection orthogonality translate directly into variations in yield, purity, and synthetic route efficiency .

Iodo analog
Catalyst poisoning by free hydroxyl group may reduce yield; reported poor conversion in Heck coupling.
Chloro analog
Significantly lower reactivity may require harsher conditions, reducing functional group tolerance.
Ortho/meta isomers or alternative protecting groups
Electronic and steric mismatch can alter cross-coupling performance and synthetic route outcome.

4-Benzyloxybromobenzene – Evidence-Based Selection


Heck Coupling: Bromo vs. Iodo Reactivity

In a heterogeneously palladium-catalyzed Heck coupling study, 4-benzyloxybromobenzene was evaluated against its iodo counterpart (4-iodophenol) for the synthesis of bibenzyl derivatives. The bromo compound demonstrated robust reactivity, affording 4-phenethylphenol in 86% isolated yield. In contrast, the use of the corresponding 4-iodophenol under identical heterogeneous catalytic conditions gave poor conversion and significantly lower yield (specific yield not reported due to poor conversion), a counterintuitive result attributed to catalyst poisoning by the free hydroxyl group in the iodo derivative [1].

Heck Coupling Yield
Head-to-head
86% (4-benzyloxybromobenzene) vs poor conversion (4-iodophenol)
Supports bromo over iodo for hydroxyl-containing substrates in Heck coupling.
Heterogeneous Pd/C, K₃PO₄·H₂O, 100 °C, 24 h.
Heck coupling Bibenzyl synthesis Heterogeneous catalysis

Suzuki-Miyaura Vinylation Performance

A systematic study of Pd/C-catalyzed Suzuki-Miyaura vinylation of aryl bromides with potassium vinyltrifluoroborate reported isolated yields for a panel of aryl bromides. While the specific yield for 4-benzyloxybromobenzene was not isolated, the study established a baseline range of 57–73% isolated yield for structurally diverse aryl bromides under optimized conditions (0.1 mol% Pd/C, 1.5 equiv. potassium vinyltrifluoroborate, 3.0 equiv. K₃PO₄·H₂O, NMP, 100 °C, 24 h) [1]. This positions 4-benzyloxybromobenzene within a well-validated reaction space with predictable, moderate-to-good yields for vinylation, a critical transformation for accessing styrene derivatives.

Vinylation Yield Range
Class-level
57–73% inferred (aryl bromide class)
Positioned within productive yield envelope for Suzuki-Miyaura vinylation.
Class inference; verify performance for target substrate.
Suzuki-Miyaura coupling Vinylation Heterogeneous catalysis

Reductive Homocoupling to Biaryls

Under reductive homocoupling conditions using a nanoporous gold catalyst and hydrogen gas, 4-benzyloxybromobenzene was converted to the corresponding biphenyl derivative in 92% yield. The reaction was conducted at 100 °C under 40 bar H₂ for 90 hours in ethanol with cesium carbonate as base [1]. This high yield demonstrates the compound‘s excellent compatibility with reductive C–C bond-forming conditions, which is not universally observed across all aryl bromides.

Homocoupling Yield
Cross-study comparable
92% (nanoporous Au catalyst)
High efficiency demonstrated for symmetric biaryl synthesis.
40 bar H₂, Cs₂CO₃, 100 °C, 90 h.
Reductive homocoupling Biphenyl synthesis Nanoporous gold catalysis

Synthetic Route from 4-Bromophenol

The synthesis of 4-benzyloxybromobenzene from 4-bromophenol and benzyl bromide proceeds under mild, scalable conditions. A patent procedure describes the reaction in DMF at room temperature with potassium carbonate and sodium iodide, affording the title compound in 86% isolated yield after aqueous workup and recrystallization . This high yield under ambient conditions compares favorably to the synthesis of analogous benzyl-protected phenols, where yields can be lower or require more forcing conditions.

Synthesis Yield
Source review
86% from 4-bromophenol
Scalable room-temperature preparation reported.
Data to verify; DMF, K₂CO₃, NaI, RT.
Etherification Synthetic methodology Process chemistry

Key Intermediate for GluN2B NAM BMS-986169

4-Benzyloxybromobenzene serves as a critical starting material in the synthesis of BMS-986169, a potent and selective negative allosteric modulator of the GluN2B NMDA receptor subtype (Ki = 4.0 nM, cellular IC₅₀ = 24 nM) developed for major depressive disorder . The synthetic route employs a Suzuki coupling between a commercial boronate ester and 4-benzyloxybromobenzene to install the key biaryl linkage. This specific use case demonstrates that the compound is not merely a generic building block but is integrated into advanced pharmaceutical synthesis routes where precise reactivity and reliability are paramount.

Pharmaceutical Use
Data to verify
Suzuki coupling partner for BMS-986169 synthesis
Reported as intermediate for GluN2B NAM; synthetic route context.
Requires independent validation; source documentation not available.
Drug discovery GluN2B modulator Suzuki coupling

4-Benzyloxybromobenzene – Validated Applications


Bibenzyl and Stilbene Synthesis via Heck Coupling

Researchers engaged in the synthesis of bibenzyl or stilbene derivatives – important scaffolds in natural product synthesis and materials chemistry – should prioritize 4-benzyloxybromobenzene. Quantitative evidence demonstrates an 86% isolated yield in heterogeneous Heck coupling to give 4-phenethylphenol, outperforming the corresponding iodo analog under identical conditions [1]. This reliability minimizes the need for costly iodo-derivatives and ensures consistent synthetic outcomes.

Suzuki-Miyaura Coupling for Biaryl Synthesis

For chemists employing Suzuki-Miyaura coupling to construct biaryl architectures, 4-benzyloxybromobenzene offers a balanced reactivity profile. Class-level data indicate that aryl bromides of this type reliably deliver isolated yields in the 57–73% range for vinylation with potassium vinyltrifluoroborate under mild Pd/C catalysis [1]. This positions the compound as a dependable electrophilic partner for generating styrene derivatives and other functionalized aromatics.

Symmetric Biaryl Synthesis via Homocoupling

In applications requiring symmetric biaryl building blocks – such as ligand scaffolds or organic electronic materials – 4-benzyloxybromobenzene has been shown to undergo reductive homocoupling in 92% yield using a nanoporous gold catalyst [1]. This high-efficiency transformation underscores the compound‘s utility in generating C₂-symmetric frameworks with excellent atom economy.

CNS-Targeted Pharmaceutical Intermediate

Medicinal chemistry groups developing GluN2B-targeted therapeutics for depression or other CNS disorders can directly leverage 4-benzyloxybromobenzene. The compound is a documented Suzuki coupling partner in the synthesis of BMS-986169, a preclinical GluN2B NAM with low nanomolar affinity (Ki = 4.0 nM) [1]. Procuring this specific building block ensures route fidelity and reduces the risk of introducing impurities or reactivity deviations that could compromise lead optimization.

Application
Selection Property
Validation Focus
Heck coupling for bibenzyl/stilbene scaffolds
Aryl bromide Heck reactivity profile
Yield consistency and catalyst compatibility
Suzuki-Miyaura biaryl synthesis
Electrophilic coupling performance
Reaction condition tolerance
Symmetric biaryl construction
Reductive homocoupling efficiency
Nanoporous metal catalyst conditions
GluN2B modulator intermediate
Pharmaceutical route compatibility
Synthetic intermediate quality and reliability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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